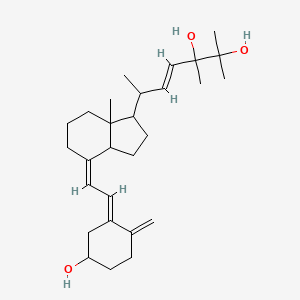

24, 25-Dihydroxy VD2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H44O3 |

|---|---|

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10-,22-11+ |

Clave InChI |

BPEQZNMKGFTMQE-HMFKLGCNSA-N |

SMILES isomérico |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CCC3=C)O)C |

SMILES canónico |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a prohormone essential for calcium homeostasis and bone metabolism, exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). While the metabolic activation of these forms to 1,25-dihydroxyvitamin D [1,25(OH)₂D] is well-established as the hormonal pathway, the roles of other metabolites continue to be an area of active investigation. Among these is 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a significant product of 25-hydroxyvitamin D2 (25(OH)D₂) catabolism. Initially considered an inactive byproduct destined for excretion, emerging evidence suggests that 24,25-dihydroxyvitamin D may possess unique biological activities, particularly in cartilage and bone health. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 24,25(OH)₂D₂, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Metabolic Pathway of Vitamin D2

Vitamin D2 is hydroxylated in the liver to form 25(OH)D₂, the major circulating form of vitamin D2. In the kidney, 25(OH)D₂ undergoes further hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D2 [1,25(OH)₂D₂]. Alternatively, 25(OH)D₂ can be hydroxylated at the C-24 position by the enzyme 24-hydroxylase (CYP24A1) to form 24,25(OH)₂D₂. This metabolic step is a key regulatory point in vitamin D metabolism, influencing the overall levels of both the active hormone and its catabolites.

Metabolic pathway of Vitamin D2 leading to the formation of 24,25-Dihydroxyvitamin D2.

Experimental Protocols

Isolation and Purification of 24,25-Dihydroxyvitamin D2 from Biological Samples

The isolation of 24,25(OH)₂D₂ from biological matrices such as plasma, serum, or tissue homogenates requires a multi-step process involving extraction, purification, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for vitamin D metabolite analysis.

1. Sample Preparation and Extraction:

-

Objective: To extract lipophilic vitamin D metabolites from the aqueous biological matrix and remove proteins.

-

Protocol:

-

To 1 mL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated 24,25(OH)₂D₂).

-

Add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean glass tube.

-

Perform a liquid-liquid extraction by adding 5 mL of a hexane (B92381)/isopropanol (B130326) (9:1, v/v) mixture. Vortex vigorously for 2 minutes.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new tube.

-

Repeat the extraction of the aqueous phase with another 5 mL of the hexane/isopropanol mixture.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

2. Solid-Phase Extraction (SPE) for Preliminary Purification:

-

Objective: To remove interfering lipids and other non-polar compounds.

-

Protocol:

-

Reconstitute the dried extract from the previous step in 1 mL of hexane.

-

Condition a silica-based SPE cartridge (e.g., Sep-Pak) by washing with 5 mL of methanol, followed by 5 mL of hexane.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of hexane to elute non-polar lipids.

-

Elute the 24,25(OH)₂D₂ fraction with a specific solvent mixture. Based on protocols for the D3 analog, a mixture of isopropanol in hexane (e.g., 3-5% isopropanol) is a common starting point for elution of dihydroxylated metabolites.[1] The exact percentage may need to be optimized.

-

Collect the eluate and evaporate to dryness under nitrogen.

-

3. High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Objective: To separate 24,25(OH)₂D₂ from other vitamin D metabolites.

-

Protocol:

-

Reconstitute the dried eluate from the SPE step in the HPLC mobile phase.

-

Inject the sample onto a normal-phase or reverse-phase HPLC column. A C18 column is commonly used for reverse-phase separation.[2]

-

Mobile Phase (Isocratic): A mixture of methanol, acetonitrile, and water is often employed. For example, a mobile phase of methanol/acetonitrile/water (70/25/5, v/v/v) has been used for the separation of 25-hydroxyvitamin D metabolites.[2] The composition may require adjustment for optimal separation of dihydroxy-metabolites.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at 265 nm is standard for vitamin D metabolites.

-

Collect the fraction corresponding to the retention time of a 24,25(OH)₂D₂ standard. The retention time will need to be determined empirically using a pure standard.

-

The collected fraction can be further purified by a second HPLC run using a different column chemistry (e.g., a cyano column) if necessary to resolve any co-eluting peaks.

-

Workflow for the isolation and purification of 24,25-Dihydroxyvitamin D2.

Quantitative Data

The following tables summarize available quantitative data for 24,25-dihydroxyvitamin D. It is important to note that much of the existing literature focuses on the D3 form.

Table 1: Serum Concentrations of 24,25-Dihydroxyvitamin D3 in Human Subjects

| Condition | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |

| Healthy Adults | 2.3 | 2.6 | [3] |

| Chronic Kidney Disease (eGFR >60) | 3.6 | - | [4] |

| Chronic Kidney Disease (eGFR 45-59) | 3.2 | - | [4] |

| Chronic Kidney Disease (eGFR 30-44) | 2.6 | - | [4] |

| Chronic Kidney Disease (eGFR 15-29) | 2.6 | - | [4] |

| Chronic Kidney Disease (eGFR <15) | 1.7 | - | [4] |

Table 2: Comparative Biological Activity of Vitamin D Metabolites

| Metabolite | Assay | Relative Potency/Effect | Reference |

| 24,25(OH)₂D₃ | Stimulation of creatine (B1669601) kinase BB in chick cartilage cells | Stimulatory | [5] |

| 1,25(OH)₂D₃ | Stimulation of creatine kinase BB in chick cartilage cells | No effect | [5] |

| 25(OH)D₃ | Stimulation of creatine kinase BB in chick cartilage cells | No effect | [5] |

| 24,25(OH)₂D₃ | Induction of differentiation in resting zone chondrocytes | Induces differentiation to a 1,25(OH)₂D₃-responsive phenotype | [6] |

| 1,25(OH)₂D₂ vs 1,25(OH)₂D₃ | Vitamin D Receptor (VDR) Binding | Similar affinity | |

| 25(OH)D₂ vs 25(OH)D₃ | Vitamin D Binding Protein (DBP) Affinity | 25(OH)D₂ has lower affinity | [7] |

Signaling Pathways

The direct signaling pathway for 24,25(OH)₂D₂ is not yet fully elucidated and is an area of ongoing research. Much of the current understanding is based on studies of its D3 analog, 24,25(OH)₂D₃. It is believed that 24,25(OH)₂D₃ may not primarily signal through the classical nuclear vitamin D receptor (VDR) in the same manner as 1,25(OH)₂D₃. Instead, evidence points towards a potential role in non-genomic signaling pathways, particularly in cartilage.

In resting zone chondrocytes, 24,25(OH)₂D₃ has been shown to induce differentiation into a phenotype responsive to 1,25(OH)₂D₃.[6] This suggests a role in chondrocyte maturation. Furthermore, studies have indicated that 24,25(OH)₂D₃ can stimulate the activity of creatine kinase BB in chick cartilage cells, an effect not observed with 1,25(OH)₂D₃ or 25(OH)D₃.[5]

The broader signaling implications of 24,25(OH)₂D₂ are likely tied to the overall regulation of vitamin D metabolism. The enzyme responsible for its synthesis, CYP24A1, is transcriptionally regulated by several factors, including 1,25(OH)₂D₃, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF-23).[4]

Regulation of CYP24A1, the enzyme responsible for 24,25-dihydroxyvitamin D synthesis.

Conclusion

The discovery and ongoing research into 24,25-dihydroxyvitamin D2 are expanding our understanding of vitamin D metabolism beyond the classical hormonal pathway. While initially viewed as an inactive catabolite, evidence suggests a potential physiological role, particularly in the regulation of cartilage and bone cell differentiation and function. The detailed methodologies for its isolation and purification, though often extrapolated from its D3 analog, provide a framework for further investigation. The quantitative data, while still more abundant for the D3 form, highlight the need for more direct comparative studies to fully elucidate the specific biological activities of 24,25(OH)₂D₂. Future research in this area will be crucial for a complete understanding of the vitamin D endocrine system and may open new avenues for therapeutic development in skeletal and other disorders.

References

- 1. New study defines analytical performance specifications for 24,25-dihydroxyvitamin D examinations | International Osteoporosis Foundation [osteoporosis.foundation]

- 2. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 24R,25-dihydroxyvitamin D stimulates creatine kinase BB activity in chick cartilage cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Synthesis Pathway of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol), a secosteroid primarily derived from fungal and plant sources, is a crucial prohormone in calcium and phosphate (B84403) homeostasis. Its biological activity is contingent upon a series of enzymatic hydroxylations that occur in vivo. While the metabolic activation to its hormonal form, 1,25-dihydroxyvitamin D2, is well-documented, a significant alternative pathway involves hydroxylation at the C-24 position, leading to the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂). This document provides a comprehensive technical overview of the in vivo synthesis pathway of 24,25(OH)₂VD₂, detailing the enzymatic steps, quantitative data, experimental methodologies, and the regulatory logic of this metabolic route.

Core Synthesis Pathway

The in vivo synthesis of 24,25(OH)₂VD₂ is a multi-step enzymatic process primarily occurring in the liver and kidneys. The pathway can be broadly divided into two main stages: 25-hydroxylation followed by 24-hydroxylation.

1. 25-Hydroxylation of Vitamin D2:

The initial and obligatory step in the activation of vitamin D2 is the hydroxylation at the carbon-25 position of the side chain. This reaction converts the biologically inert vitamin D2 into 25-hydroxyvitamin D2 (25(OH)VD₂). This process mainly takes place in the liver and is catalyzed by two key cytochrome P450 enzymes:

-

CYP2R1 (Vitamin D 25-hydroxylase): Located in the endoplasmic reticulum, CYP2R1 is considered the principal enzyme responsible for the 25-hydroxylation of both vitamin D2 and D3.[1] It exhibits comparable kinetics for both substrates.[1][2]

-

CYP27A1 (Sterol 27-hydroxylase): A mitochondrial enzyme, CYP27A1 also possesses 25-hydroxylase activity. However, it displays a preference for vitamin D3 over vitamin D2.[1][3]

2. 24-Hydroxylation of 25-Hydroxyvitamin D2:

The subsequent step, which defines the formation of 24,25(OH)₂VD₂, is the hydroxylation of 25(OH)VD₂ at the carbon-24 position. This reaction is catalyzed by the mitochondrial enzyme:

-

CYP24A1 (25-hydroxyvitamin D-24-hydroxylase): This enzyme is a key regulator of vitamin D metabolism, initiating the catabolism of both 25(OH)D and 1,25(OH)₂D.[4][5] The catalytic efficiency of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3.[4][6]

The resulting product, 24,25(OH)₂VD₂, is a major circulating metabolite of vitamin D2.

Quantitative Data

The enzymatic reactions governing the synthesis of 24,25(OH)₂VD₂ are characterized by specific kinetic parameters. While precise Km and kcat values for every step with vitamin D2 substrates are not always available, comparative kinetic data and circulating concentrations provide valuable insights.

| Enzyme | Substrate | Product | Kinetic Parameter | Value/Observation | Reference |

| CYP2R1 | Vitamin D₂ | 25-Hydroxyvitamin D₂ | Comparative Kinetics | Catalyzes 25-hydroxylation of both vitamin D₂ and D₃ with similar kinetics. | [1][2] |

| CYP27A1 | Vitamin D₂ | 25-Hydroxyvitamin D₂ | Substrate Preference | Preferentially hydroxylates vitamin D₃ over vitamin D₂. | [1][3] |

| CYP24A1 | 25-Hydroxyvitamin D₂ | 24,25-Dihydroxyvitamin D₂ | Catalytic Efficiency (kcat/Km) | Similar to that for 25-hydroxyvitamin D₃. | [4][6] |

| CYP24A1 | 1,25-Dihydroxyvitamin D₂ | 1,24,25-Trihydroxyvitamin D₂ | Catalytic Efficiency (kcat/Km) | The kcat/Km for 1,25(OH)₂D₃ is almost double that for 1,25(OH)₂D₂. | [4] |

| CYP27B1 | 24,25-Dihydroxyvitamin D₃ | 1,24,25-Trihydroxyvitamin D₃ | Substrate Preference | Shows a greater Vmax/Km for 24,25(OH)₂D₃ than for 25(OH)D₃, suggesting it is a better substrate. | [7] |

Table 1: Enzyme Kinetic Data for the Synthesis and Further Metabolism of 24,25-Dihydroxyvitamin D₂.

| Metabolite | Population | Mean Serum Concentration (ng/mL) | Reference |

| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR ≥60) | 3.6 | [4] |

| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 45–59) | 3.2 | [4] |

| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 30–44) | 2.6 | [4] |

| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR 15–29) | 2.6 | [4] |

| 24,25-Dihydroxyvitamin D | Chronic Kidney Disease (eGFR <15) | 1.7 | [4] |

| 25-Hydroxyvitamin D | Healthy Adults (Optimum) | 20-50 | [8] |

Table 2: Serum Concentrations of Vitamin D Metabolites.

Experimental Protocols

The elucidation of the 24,25-dihydroxyvitamin D2 synthesis pathway relies on robust experimental methodologies for the quantification of vitamin D metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Protocol: Quantification of 24,25-Dihydroxyvitamin D₂ in Human Serum by HPLC-UV

This protocol provides a general framework for the analysis of 24,25(OH)₂VD₂. Specific parameters may require optimization based on the available instrumentation and standards.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of serum (or plasma, calibrator, or control), add 1.0 mL of absolute ethanol (B145695) to precipitate proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 5500 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the clear supernatant.

-

Perform a two-step liquid-liquid extraction by adding 3.0 mL of n-hexane to the supernatant, vortexing, and collecting the hexane (B92381) layer. Repeat this step.

-

Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dry residue in 0.2 mL of methanol (B129727) for HPLC analysis.

2. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A Synergy hydro-RP column (4.6 x 250 mm, 4.0 µm particle size) or equivalent.

-

Mobile Phase: An isocratic mobile phase consisting of methanol/acetonitrile/water (70/25/5, v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 100 µL.

-

Run Time: Approximately 22 minutes, or until all peaks of interest have eluted.

-

Quantification: Compare the peak area of 24,25(OH)₂VD₂ in the sample to a standard curve generated from known concentrations of a 24,25(OH)₂VD₂ standard. An internal standard should be used to correct for extraction efficiency.

Visualization of Pathways and Workflows

Diagram 1: In Vivo Synthesis Pathway of 24,25-Dihydroxyvitamin D₂

Caption: The enzymatic conversion of Vitamin D₂ to 24,25-Dihydroxyvitamin D₂.

Diagram 2: Experimental Workflow for Quantification of 24,25(OH)₂VD₂

Caption: A typical workflow for the analysis of 24,25(OH)₂VD₂ from serum.

Diagram 3: Logical Relationship of Key Enzymes in Vitamin D₂ Metabolism

Caption: The central role of key enzymes in directing Vitamin D₂ metabolism.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]

The Metabolism of 24,25-Dihydroxyergocalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of 24,25-dihydroxyergocalciferol (B1234410) (24,25-(OH)₂D₂), a significant metabolite of vitamin D₂. The document details the primary metabolic pathway, the key enzyme responsible for its catabolism, and the subsequent metabolites formed. A central focus is placed on the role of the cytochrome P450 enzyme, CYP24A1, in the inactivation of 24,25-(OH)₂D₂. This guide also presents available quantitative data on the kinetics of related vitamin D metabolites, outlines detailed experimental protocols for the analysis of these compounds, and includes visualizations of the metabolic pathway and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Vitamin D₂ (ergocalciferol) is a crucial nutrient primarily obtained from dietary sources. Its biological activity is dependent on a series of hydroxylation steps, leading to the formation of various metabolites. One such metabolite is 24,25-dihydroxyergocalciferol (24,25-(OH)₂D₂). While the role of 1,25-dihydroxyvitamin D is well-established as the active hormonal form, the metabolic fate and potential biological significance of other metabolites like 24,25-(OH)₂D₂ are areas of ongoing research. This guide focuses on the catabolism of 24,25-(OH)₂D₂, a key process in regulating the overall vitamin D endocrine system.

Metabolic Pathway of 24,25-Dihydroxyergocalciferol

The metabolism of 24,25-(OH)₂D₂ is an integral part of the vitamin D catabolic pathway, primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This mitochondrial enzyme is responsible for the inactivation of vitamin D metabolites to prevent vitamin D toxicity.[1] The catabolism of 24,25-(OH)₂D₂ proceeds through a series of oxidative reactions.

The initial and rate-limiting step in the catabolism of both 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D) is 24-hydroxylation by CYP24A1.[3] This enzyme further metabolizes 24,25-(OH)₂D₂ through a cascade of hydroxylation and oxidation steps. In humans, CYP24A1 exhibits both 24- and 23-hydroxylase activities.[4][5] The metabolism of 1α,25-dihydroxyvitamin D₂ by human CYP24A1 has been shown to produce at least ten different metabolites.[6] The pathway for 24,25-(OH)₂D₂ is expected to follow a similar pattern of side-chain oxidation. The initial steps for the related vitamin D2 metabolites involve hydroxylation at the C-24R position, followed by further hydroxylation at C-26 or C-28, or cleavage between C-24 and C-25 to form a 24-oxo-25,26,27-trinor derivative.[7] Ultimately, these reactions lead to the formation of water-soluble, biologically inactive end products, such as calcitroic acid, which are then excreted.[8]

Signaling Pathway Diagram

Caption: Metabolic conversion of 24,25-Dihydroxyergocalciferol.

Quantitative Data

| Substrate | Enzyme | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km | Reference |

| 1,25-dihydroxyvitamin D₃ | Human CYP24A1 | Value not specified | Value not specified | Value not specified | [9] |

| 1,24,25-trihydroxyvitamin D₃ | Human CYP24A1 | 15 | 34 | 2.3 | [9] |

| 24-oxo-1,25-dihydroxyvitamin D₃ | Human CYP24A1 | Value not specified | Value not specified | Value not specified | [9] |

| 24-oxo-1,23,25-trihydroxyvitamin D₃ | Human CYP24A1 | 0.34 | Value not specified | Value not specified | [9] |

| 25-hydroxyvitamin D₂ | Human CYP24A1 | Similar to 25(OH)D₃ | Similar to 25(OH)D₃ | Similar to 25(OH)D₃ | [7] |

| 1,25-dihydroxyvitamin D₂ | Human CYP24A1 | Value not specified | Value not specified | Almost half of 1,25(OH)₂D₃ | [7] |

Note: The kinetic parameters for human CYP24A1 with 1,25-dihydroxyvitamin D₃ and its C24-oxidation intermediates were determined in a phospholipid-vesicle reconstituted system.[9] The catalytic efficiency (kcat/Km) for the initial hydroxylation of 25(OH)D₂ by CYP24A1 is reported to be similar to that of 25(OH)D₃.[7]

Experimental Protocols

The analysis of 24,25-(OH)₂D₂ and other vitamin D metabolites in biological matrices, such as serum or plasma, typically involves sophisticated analytical techniques to achieve the necessary sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]

Sample Preparation for LC-MS/MS Analysis of Vitamin D Metabolites

Objective: To extract vitamin D metabolites from serum and prepare them for LC-MS/MS analysis.

Materials:

-

Serum sample (100 µL)

-

Internal standards (e.g., deuterated 24,25-(OH)₂D₃)

-

0.1 M HCl

-

0.2 M Zinc Sulfate (B86663)

-

Methyl tertiary butyl ether (MTBE)

-

Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione - DMEQ-TAD)

-

Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

-

Protein Precipitation: To a 100 µL serum sample, add an internal standard solution. Add 100 µL of 0.1 M HCl, followed by 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition. Centrifuge to pellet the precipitated proteins.[11]

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 700 µL of hexane and 700 µL of MTBE, vortexing after each addition. The vitamin D metabolites will partition into the organic phase.[11]

-

Evaporation: Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.[11]

-

Derivatization (Optional but Recommended for Increased Sensitivity): Reconstitute the dried extract in a solution of the derivatizing agent (e.g., PTAD or DMEQ-TAD) in an appropriate solvent and incubate to allow the reaction to complete. This step enhances the ionization efficiency of the vitamin D metabolites.[11]

-

Reconstitution: After derivatization (if performed), evaporate the solvent and reconstitute the sample in the mobile phase used for the LC-MS/MS analysis.[11]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions (Example):

-

Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is frequently used, especially after derivatization.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

MRM Transitions: These are specific for each metabolite and its derivative and need to be optimized for the instrument being used.

Experimental Workflow Diagram

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium and phosphate (B84403) homeostasis, with their roles in bone metabolism being extensively studied. While 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) is the most biologically active form, the metabolic pathway of vitamin D2 also yields other hydroxylated products. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has historically been considered an inactive catabolite destined for excretion. However, emerging evidence suggests that this metabolite may possess unique biological functions, particularly in the regulation of bone and cartilage health. This technical guide provides a comprehensive overview of the current understanding of the biological role of 24,25(OH)₂D₂, with a focus on its synthesis, metabolism, molecular interactions, and physiological effects.

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2

The metabolic activation and catabolism of vitamin D2 are tightly regulated processes involving a series of hydroxylation steps primarily occurring in the liver and kidneys.

Synthesis:

-

Vitamin D2 (Ergocalciferol) to 25-Hydroxyvitamin D2 (25(OH)D₂): Following its ingestion from plant sources or supplements, vitamin D2 is transported to the liver.[1] Here, it undergoes hydroxylation at the carbon-25 position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.[2]

-

25-Hydroxyvitamin D2 (25(OH)D₂) to 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂): The subsequent hydroxylation of 25(OH)D₂ at the carbon-24 position is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2][3] This reaction yields 24,25-dihydroxyvitamin D2.

Metabolism and Catabolism:

CYP24A1 is a key enzyme in the catabolism of vitamin D metabolites, preventing the accumulation of active forms and thereby avoiding potential toxicity.[4] The catalytic efficiency of human CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25-hydroxyvitamin D3 (25(OH)D₃), suggesting comparable rates of inactivation at low substrate concentrations.[2][5] Human CYP24A1 can produce at least ten metabolites from 1α,25(OH)₂D₂, indicating a complex metabolic pathway for the D2 form.[6] The inactivation of vitamin D2 metabolites by CYP24A1 involves a series of oxidation steps.[2]

Quantitative Data

The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its associated metabolites.

Table 1: Circulating Concentrations of Vitamin D Metabolites

| Metabolite | Healthy Adult Range | Units | Reference(s) |

| 25-Hydroxyvitamin D (Total) | 32-100 | ng/mL | [7] |

| 1,25-Dihydroxyvitamin D (Total) | 16-56 | pg/mL | [7] |

| 24,25-Dihydroxyvitamin D | 0.4 - 8.9 | nmol/L | [8] |

| 25(OH)D:24,25(OH)₂D Ratio | 7-23 | [3] |

Table 2: Receptor Binding Affinity and Enzyme Kinetics

| Ligand | Receptor/Enzyme | Parameter | Value | Reference(s) |

| 1,25-Dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | KD | 0.1 nM | [9] |

| 25-Hydroxyvitamin D3 | Vitamin D Receptor (VDR) | Affinity | 100- to 1,000-fold lower than 1,25(OH)₂D₃ | [9] |

| 24R,25-Dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | Binding | Weak, even at 10⁵-fold higher concentration than 1,25(OH)₂D₃ | [10] |

| 1,25-Dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Affinity | Equal to 1,25(OH)₂D₃ | [11] |

| 24(R),25-Dihydroxyvitamin D2 | Rat Serum Binding Proteins | Potency vs. 24(R),25(OH)₂D₃ | 1.7 times less potent | [1] |

| 1,25-Dihydroxyvitamin D2 | Chick Intestinal Receptor | Potency vs. 1,25(OH)₂D₃ | 1.3 times less potent | [1] |

| 25(OH)D₂ | Human CYP24A1 | kcat/Km (vs. 25(OH)D₃) | Similar | [2][5] |

| 1,25(OH)₂D₂ | Human CYP24A1 | kcat/Km (vs. 1,25(OH)₂D₃) | Almost double | [5] |

Signaling Pathways and Biological Roles

While often overshadowed by 1,25(OH)₂D₂, 24,25(OH)₂D₂ is now understood to have distinct biological activities, particularly in skeletal tissues.

Role in Bone Metabolism

The role of vitamin D in bone resorption is complex and appears to be dose-dependent.[12][13] High concentrations of active vitamin D can enhance osteoclastogenesis, while pharmacological doses have been shown to suppress bone resorption.[12] The active form of vitamin D, 1,25(OH)₂D₃, stimulates bone resorption by increasing the expression of RANKL in osteoblasts.[14]

The specific role of 24,25(OH)₂D₂ in bone resorption is less clear. It is generally considered to have much lower activity in stimulating bone resorption compared to 1,25(OH)₂D₃.[15]

Role in Cartilage Homeostasis and Chondrocyte Differentiation

Emerging evidence points to a significant role for 24,25(OH)₂D₃ (the D3 analog) in cartilage development and maintenance. Studies have shown that resting zone chondrocytes primarily respond to 24,25(OH)₂D₃, while growth zone chondrocytes respond to 1,25(OH)₂D₃.[16][17] Treatment of resting zone chondrocytes with 24,25(OH)₂D₃ can induce their differentiation into a phenotype responsive to 1,25(OH)₂D₃, suggesting a role in chondrocyte maturation.[16] In vivo studies in vitamin D-deficient rats have shown that 24R,25(OH)₂D₃ affects cell maturation in the growth plate.[18] Furthermore, 24R,25(OH)₂D₃ has been shown to promote the osteoblastic differentiation of human mesenchymal stem cells.[19]

Experimental Protocols

Measurement of 24,25-Dihydroxyvitamin D2 by LC-MS/MS

Objective: To accurately quantify the concentration of 24,25(OH)₂D₂ in serum or plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

The extract can be derivatized to improve ionization efficiency.[20][21]

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample extract onto an LC system.

-

Utilize a suitable column for separation, such as a C18 or Phenyl column.[20]

-

Employ a gradient elution with a mobile phase consisting of methanol (B129727) and water.[20]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Quantification:

-

Construct a calibration curve using known concentrations of 24,25(OH)₂D₂.

-

Determine the concentration of 24,25(OH)₂D₂ in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

In Vitro Chondrocyte Differentiation Assay

Objective: To assess the effect of 24,25(OH)₂D₂ on the differentiation of chondrocytes.

Methodology:

-

Cell Culture:

-

Isolate resting zone chondrocytes from a suitable animal model (e.g., rat costochondral cartilage).[16]

-

Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Once the cells reach confluence, pretreat them with 24,25(OH)₂D₂ (e.g., 10⁻⁷ M) for various time points (e.g., 24, 36, 48, 72, and 120 hours).[16]

-

After the pretreatment period, replace the medium with fresh medium containing different concentrations of 1,25(OH)₂D₂ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.[16]

-

-

Assessment of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: Measure the specific activity of ALP, a marker of chondrocyte maturation.[16]

-

Matrix Protein Synthesis: Assess the synthesis of matrix proteins by measuring the incorporation of radiolabeled precursors, such as [³H]proline for collagen and ³⁵SO₄ for proteoglycans.[16]

-

Gene Expression Analysis: Analyze the expression of genes associated with chondrocyte differentiation (e.g., Collagen type X) using quantitative PCR.

-

Conclusion

While historically viewed as an inactive breakdown product, 24,25-dihydroxyvitamin D2 is emerging as a metabolite with distinct biological functions. Its role in cartilage homeostasis and chondrocyte differentiation is particularly noteworthy and warrants further investigation. The development of sensitive analytical methods, such as LC-MS/MS, has been instrumental in enabling the accurate measurement of this and other vitamin D metabolites, paving the way for a more nuanced understanding of their physiological roles. For researchers and professionals in drug development, a deeper comprehension of the complete metabolic profile of vitamin D2, including the actions of 24,25(OH)₂D₂, is essential for designing effective therapeutic strategies for bone and cartilage disorders. Future research should focus on elucidating the specific molecular mechanisms of 24,25(OH)₂D₂ action and its potential as a therapeutic agent.

References

- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms involved in bone resorption regulated by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. The role of vitamin D metabolites in bone resorption | Semantic Scholar [semanticscholar.org]

- 16. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 by growth zone and resting zone chondrocytes is dependent on cell maturation and is regulated by hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of 1alpha,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3 on metalloproteinase activity and cell maturation in growth plate cartilage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Physiological Role of 24,25-Dihydroxyvitamin D2: A Technical Guide for Researchers

An In-depth Examination of a Lesser-Known Vitamin D Metabolite

Introduction

Vitamin D, primarily recognized for its crucial role in calcium and phosphate (B84403) homeostasis, undergoes a series of metabolic conversions to exert its biological effects. While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the most biologically active form, a diverse array of other metabolites exists, each with potentially unique physiological functions. Among these is 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a dihydroxylated metabolite of vitamin D2 (Ergocalciferol). Historically considered an inactive catabolite destined for excretion, emerging evidence suggests that 24,25(OH)₂D₂ and its D3 counterpart, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), may possess distinct biological activities, particularly in the realms of bone metabolism and fracture healing. This technical guide provides a comprehensive overview of the current understanding of the physiological functions of 24,25(OH)₂D₂, with a focus on quantitative data, experimental methodologies, and signaling pathways to support further research and drug development in this area.

Metabolism and Synthesis

24,25-Dihydroxyvitamin D₂ is synthesized from its precursor, 25-hydroxyvitamin D₂ (25(OH)D₂), through the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1] This enzyme is a key component of the vitamin D catabolic pathway, hydroxylating both 25(OH)D and 1,25(OH)₂D to initiate their degradation.[2] The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)₂D₃ and fibroblast growth factor-23 (FGF-23), and suppressed by parathyroid hormone (PTH).[2][3] This regulation ensures a balance between the active and catabolic forms of vitamin D.

Data Presentation: Quantitative Analysis of Biological Activity

The biological potency of 24,25(OH)₂D₂ is generally considered to be significantly lower than that of 1,25(OH)₂D₂ and 1,25(OH)₂D₃. However, specific contexts reveal nuanced activities. The following tables summarize the available quantitative data comparing the biological effects of 24,25(OH)₂D₂ and its related metabolites.

Table 1: Comparative Binding Affinity for the Vitamin D Receptor (VDR)

| Compound | Receptor Source | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Reference |

| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Chick Intestine | Equal | [4] |

| 24-epi-1,25-dihydroxyvitamin D₂ | Chick Intestine | 33% | [5] |

| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | Not specified | 100 times less than 1,25(OH)₂D₃ | [6] |

Table 2: Comparative Biological Activity in Intestinal Calcium Transport

| Compound | Model System | Effect | Relative Potency | Reference |

| 24-epi-1,25-dihydroxyvitamin D₂ | Vitamin D-deficient rats | Stimulates intestinal calcium transport | ~50% as active as 1,25(OH)₂D₂ | [5] |

| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | In vitro perfused Atlantic cod intestine | Decreased calcium influx by 36% at 10 ng/ml | - | [7] |

Table 3: Comparative Biological Activity in Bone Metabolism

| Compound | Model System | Effect | Relative Potency | Reference |

| 24-epi-1,25-dihydroxyvitamin D₂ | Fetal rat bone culture | Induces bone resorption | 5 times less active than 1,25(OH)₂D₂ | [5] |

| 24R,25-dihydroxyvitamin D₃ | Human osteoblast cell line (SV-HFO) | Stimulates alkaline phosphatase activity and osteocalcin (B1147995) production | Equipotent to 1,25(OH)₂D₃ for mineralization | [8] |

| 24R,25-dihydroxyvitamin D₃ | Human mesenchymal stem cells | Promotes osteoblastic differentiation and mineralization | - | [9] |

Signaling Pathways

While traditionally viewed as acting through the nuclear Vitamin D Receptor (VDR) with low affinity, recent research has unveiled a novel, VDR-independent signaling pathway for the D3 analog, 24R,25(OH)₂D₃, in the context of bone repair. This pathway is initiated by the binding of 24R,25(OH)₂D₃ to a specific membrane receptor, FAM57B2 .[6][10] This interaction stimulates the production of lactosylceramide (LacCer) , which then acts as a second messenger to promote endochondral ossification during fracture healing.[10] Although this pathway has been elucidated for the D3 form, it provides a plausible mechanism for the potential actions of 24,25(OH)₂D₂ in similar biological contexts.

Vitamin D Metabolism and Catabolism

Caption: Metabolic pathway of Vitamin D2 leading to the formation of 24,25(OH)₂D₂.

Putative Signaling Pathway of 24,25(OH)₂D in Bone Healing

Caption: Proposed signaling cascade for 24,25(OH)₂D in promoting bone fracture repair.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity of 24,25(OH)₂D₂ to the Vitamin D Receptor (VDR) in comparison to other vitamin D metabolites.

Materials:

-

Recombinant human VDR

-

[³H]-1,25(OH)₂D₃ (radioligand)

-

Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)

-

24,25(OH)₂D₂ and other test compounds

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled 1,25(OH)₂D₃, 24,25(OH)₂D₂, and other test compounds.

-

Incubate a fixed concentration of recombinant VDR and [³H]-1,25(OH)₂D₃ with varying concentrations of the test compounds.

-

Include a set of tubes with a high concentration of unlabeled 1,25(OH)₂D₃ to determine non-specific binding.

-

After incubation to reach equilibrium, separate the receptor-bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).

Gene Expression Analysis by qPCR

Objective: To quantify the effect of 24,25(OH)₂D₂ on the expression of VDR target genes (e.g., TRPV6, CALB1 (Calbindin-D9k), CYP24A1) in a target cell line (e.g., Caco-2 intestinal cells).

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

24,25(OH)₂D₂, 1,25(OH)₂D₃ (positive control), and vehicle control (e.g., ethanol)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Culture Caco-2 cells to the desired confluency.

-

Treat the cells with different concentrations of 24,25(OH)₂D₂, 1,25(OH)₂D₃, or vehicle for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment group compared to the vehicle control, normalized to the housekeeping gene.

In Vitro Bone Mineralization Assay

Objective: To assess the effect of 24,25(OH)₂D₂ on the mineralization of osteoblast-like cells.

Materials:

-

MC3T3-E1 pre-osteoblastic cell line

-

Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)

-

24,25(OH)₂D₂, 1,25(OH)₂D₃ (positive control), and vehicle control

-

Alizarin Red S staining solution

-

10% (w/v) cetylpyridinium (B1207926) chloride solution for quantification

Procedure:

-

Plate MC3T3-E1 cells and grow to confluence.

-

Induce osteogenic differentiation by switching to osteogenic induction medium.

-

Treat the cells with various concentrations of 24,25(OH)₂D₂, 1,25(OH)₂D₃, or vehicle. Refresh the medium and treatments every 2-3 days.

-

After a suitable period of differentiation (e.g., 14-21 days), fix the cells with formalin.

-

Stain the mineralized nodules with Alizarin Red S solution.

-

Visually assess and photograph the extent of mineralization.

-

For quantification, destain the wells with cetylpyridinium chloride and measure the absorbance of the extracted stain at a specific wavelength (e.g., 562 nm).

Conclusion and Future Directions

The physiological role of 24,25-dihydroxyvitamin D₂ is a burgeoning area of research that challenges the traditional view of this metabolite as merely an inactive byproduct. While its affinity for the nuclear VDR is low, the discovery of a VDR-independent signaling pathway for its D3 analog in bone healing opens up new avenues for understanding its potential functions. The available data, though limited, suggest that 24,25(OH)₂D₂ and its counterpart may have subtle but specific roles in modulating intestinal calcium transport and bone metabolism.

For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

-

Direct Comparative Studies: Head-to-head comparisons of the biological activities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ across various in vitro and in vivo models are crucial to delineate their respective potencies and mechanisms of action.

-

VDR Binding and Gene Regulation: A definitive characterization of the VDR binding affinity of 24,25(OH)₂D₂ and its direct impact on the transcription of key calcium-regulating genes is needed.

-

FAM57B2 Pathway in D2 Context: Investigating whether 24,25(OH)₂D₂ can also activate the FAM57B2-lactosylceramide signaling pathway is a critical next step.

-

Clinical Relevance: Further studies are required to understand the clinical significance of circulating 24,25(OH)₂D₂ levels in human health and disease, particularly in the context of bone disorders and fracture risk.

A deeper understanding of the physiological functions of 24,25-dihydroxyvitamin D₂ holds the potential to uncover novel therapeutic targets and strategies for a range of skeletal and mineral-related disorders. This technical guide serves as a foundation for stimulating further inquiry into this intriguing and often-overlooked vitamin D metabolite.

References

- 1. Effects of 1,25-dihydroxyvitamin D3 on osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of vitamin D3, 25(OH) vitamin D3, 24,25(OH)2 vitamin D3, and 1,25(OH)2 vitamin D3 on the in vitro intestinal calcium absorption in the marine teleost, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

24,25-Dihydroxyvitamin D2: A Technical Overview of Vitamin D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) for the Vitamin D Receptor (VDR). As a significant metabolite of vitamin D2, understanding its interaction with the VDR is crucial for elucidating its physiological role and potential therapeutic applications. This document details the quantitative binding data, the experimental protocols used to determine affinity, and the associated cellular signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of 24,25(OH)₂D₂ to the Vitamin D Receptor (VDR) is notably lower than that of the hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol), and other vitamin D metabolites. The available data, primarily from competitive binding assays, indicates that 24,25(OH)₂D₂ is a weak ligand for the VDR.

A study comparing the displacement potency of vitamin D₂ analogs found that 24(R),25-dihydroxyergocalciferol (24,25(OH)₂D₂) is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol (24,25(OH)₂D₃) in displacing radiolabeled 25-hydroxyvitamin D₃ from rat serum binding proteins[1]. While this pertains to serum binding proteins and not directly to the VDR, it highlights the differential binding characteristics of D₂ and D₃ metabolites[1]. More directly related to the VDR, studies on the D₃ equivalent, 24R,25(OH)₂D₃, have shown its interaction with the VDR is weak, even at concentrations 100,000-fold higher than 1α,25(OH)₂D₃[2]. This suggests that the 24,25-dihydroxylated form of vitamin D is not a high-affinity VDR ligand[2].

The table below summarizes the relative binding affinities of relevant vitamin D metabolites.

| Compound | Assay Type | Receptor/Binding Protein Source | Relative Affinity / Potency | Reference Compound |

| 24(R),25(OH)₂D₂ | Competitive Protein Binding | Rat Serum Binding Proteins | 1.7x less potent | 24(R),25(OH)₂D₃ |

| 1,25(OH)₂D₂ | Competitive Protein Binding | Chick Intestinal Receptor (VDR) | 1.3x less potent | 1,25(OH)₂D₃ |

| 24-epi-1,25(OH)₂D₂ | Competitive Protein Binding | Chick Intestinal Receptor (VDR) | ~3x less active | 1,25(OH)₂D₃ |

The Genomic Vitamin D Signaling Pathway

The biological effects of most vitamin D metabolites are mediated through the Vitamin D Receptor, a ligand-inducible transcription factor that belongs to the nuclear receptor superfamily[3][4][5]. The canonical genomic signaling pathway is a multi-step process:

-

Ligand Binding: The active vitamin D metabolite, such as 1α,25(OH)₂D₃, diffuses into the cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus[6]. This binding induces a conformational change in the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimeric complex with the Retinoid X Receptor (RXR), another nuclear receptor[4][5].

-

DNA Binding: This VDR-RXR heterodimer translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[3][4][6].

-

Transcriptional Regulation: The binding of the VDR-RXR complex to a VDRE recruits a complex of co-activator or co-repressor proteins. This machinery modulates the transcription of the downstream gene, leading to changes in protein synthesis and ultimately, a cellular response[3].

Given its low affinity, 24,25(OH)₂D₂ is a weak activator of this pathway compared to 1α,25(OH)₂D₃.

Experimental Protocols

The determination of binding affinity for VDR ligands is primarily accomplished through competitive radioligand binding assays. Functional assays, such as receptor redistribution, can also provide valuable data on a compound's ability to activate the VDR signaling cascade.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the unlabeled "competitor," e.g., 24,25(OH)₂D₂) to displace a high-affinity radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR. The resulting data allows for the calculation of the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), which can be used to determine the binding affinity (Ki).

Methodology

-

Receptor Source: Purified recombinant VDR or homogenates from cells or tissues that endogenously express the VDR (e.g., human breast cancer cells (T-47D), pig kidney cells (LLC-PK1))[7].

-

Radioligand: A high-specific-activity radiolabeled VDR agonist, typically [³H]-1α,25(OH)₂D₃.

-

Assay Buffer: A Tris-HCl or phosphate-based buffer containing additives such as DTT and glycerol (B35011) to maintain protein stability and prevent degradation[8].

Procedure [6]

-

Receptor Preparation: Cells or tissues are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the cytosolic VDR is collected.

-

Assay Incubation: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (24,25(OH)₂D₂).

-

Controls:

-

Total Binding: Contains receptor and radioligand only (no competitor).

-

Non-specific Binding: Contains receptor, radioligand, and a large excess of unlabeled 1α,25(OH)₂D₃ to saturate all specific binding sites.

-

Vehicle Control: Contains receptor, radioligand, and the vehicle used to dissolve the competitor.

-

-

Separation: After incubation to reach equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-

Quantification: The filters are washed to remove any remaining free radioligand. They are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.

-

The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

VDR Redistribution Assay

This is a cell-based functional assay designed to identify compounds that induce the translocation of the VDR from the cytoplasm to the nucleus, a key step following ligand binding[9].

Principle The assay uses a cell line (e.g., U2OS) stably expressing a fusion protein of the Vitamin D Receptor and a fluorescent protein, such as Enhanced Green Fluorescent Protein (EGFP-VDR). In the absence of an active ligand, the EGFP-VDR is distributed throughout the cytoplasm. Upon binding of an agonist, the VDR changes conformation and translocates to the nucleus. This shift in fluorescence is visualized and quantified using high-content imaging systems[9]. The intensity of nuclear fluorescence is proportional to the VDR activation by the test compound. This method provides a functional readout of VDR agonism, complementing the direct binding data from radioligand assays.

References

- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications [mdpi.com]

- 4. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 5. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Enzymatic Conversion of Vitamin D2 to 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic activation and catabolism of vitamin D are critical processes for maintaining calcium homeostasis and regulating numerous physiological functions. While much of the research has focused on vitamin D3, understanding the metabolic fate of vitamin D2 (ergocalciferol) is equally important, particularly in the context of supplementation and fortification. This technical guide provides an in-depth overview of the enzymatic conversion of vitamin D2 to its 24-hydroxylated metabolite, 24,25-dihydroxyvitamin D2. This process is primarily mediated by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as vitamin D 24-hydroxylase. This document details the underlying biochemistry, experimental protocols for in-vitro analysis, and quantitative data related to this pivotal metabolic step.

The Central Role of CYP24A1 in Vitamin D2 Metabolism

CYP24A1 is the key enzyme responsible for the catabolism of both 25-hydroxyvitamin D [25(OH)D] and 1,25-dihydroxyvitamin D [1,25(OH)2D], the active form of vitamin D.[1] This enzyme initiates the C24-oxidation pathway, a major route for the inactivation and excretion of vitamin D metabolites.[2] For vitamin D2, the initial and rate-limiting step in this pathway is the hydroxylation at the carbon-24 position of 25-hydroxyvitamin D2 [25(OH)D2], yielding 24,25-dihydroxyvitamin D2 [24,25(OH)2D2]. Subsequent hydroxylations and oxidations lead to the formation of calcitroic acid, which is then excreted.[3] The initial hydroxylation of 25(OH)D2 by human CYP24A1 occurs at the C24R position.[1]

The expression of the CYP24A1 gene is tightly regulated, primarily through a negative feedback loop involving the active form of vitamin D, 1,25(OH)2D3.[4] When levels of 1,25(OH)2D3 are high, it binds to the vitamin D receptor (VDR), which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, leading to increased transcription and subsequent degradation of active vitamin D metabolites.[5][6] Parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) also play regulatory roles in CYP24A1 expression.[4][7]

Quantitative Analysis of Enzymatic Conversion

The enzymatic efficiency of CYP24A1-mediated conversion of vitamin D2 metabolites is a critical parameter in understanding the pharmacokinetics of vitamin D2. The following table summarizes available kinetic data. It is important to note that much of the detailed kinetic analysis has been performed on vitamin D3 substrates. However, studies have indicated that the catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3.[1][8]

| Substrate | Enzyme | Km | kcat | kcat/Km | Reference |

| 1,25(OH)2D3 | Human CYP24A1 | 9.0 ± 2.0 nM (apparent) | - | - | [9] |

| 1,24,25(OH)3D3 | Human CYP24A1 | 15 mmol/mol phospholipid | 34 min-1 | - | [2] |

| 24-oxo-1,23,25(OH)3D3 | Human CYP24A1 | 0.34 mmol/mol phospholipid | - | Highest catalytic efficiency | [2][8] |

| 25(OH)D2 | Human CYP24A1 | Similar to 25(OH)D3 | - | Similar to 25(OH)D3 | [1][8] |

| 1,25(OH)2D2 | Human CYP24A1 | - | - | Lower than 1,25(OH)2D3 | [1] |

Experimental Protocols

Recombinant Human CYP24A1 Expression and Purification

A robust method for producing active human CYP24A1 is essential for in-vitro studies. Expression in Escherichia coli is a common approach.

Protocol:

-

Expression Vector: A suitable expression vector (e.g., pET series) containing the human CYP24A1 cDNA with an N-terminal modification to enhance expression and a C-terminal His-tag for purification is used.

-

Host Strain: E. coli strains such as BL21(DE3) are suitable for protein expression.

-

Culture Conditions:

-

Grow transformed E. coli in Terrific Broth medium at 37°C with appropriate antibiotic selection.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours to improve protein folding and solubility.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

-

Elute the His-tagged CYP24A1 with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Dialyze the eluted protein against a storage buffer and store at -80°C.

-

In-Vitro Enzymatic Assay for 24,25-Dihydroxyvitamin D2 Production

This assay measures the conversion of 25(OH)D2 to 24,25(OH)2D2 by recombinant CYP24A1.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

The reaction mixture should contain:

-

Recombinant human CYP24A1 (e.g., 10-50 pmol).

-

25-hydroxyvitamin D2 (substrate) dissolved in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 0.1 - 10 µM).

-

An NADPH-generating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or a reconstituted system with adrenodoxin (B1173346) and adrenodoxin reductase.

-

-

-

Incubation:

-

Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile (B52724) or methanol.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

Protocol:

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of the reconstituted sample from the enzymatic assay (or serum/plasma), add 200 µL of a solution of an internal standard (e.g., d6-24,25(OH)2D3) in acetonitrile. Vortex and centrifuge.[10]

-

Derivatization (Optional but recommended for increased sensitivity): The supernatant can be derivatized using reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) to enhance ionization efficiency.[10]

-

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm), is typically used.[10]

-

Mobile Phase: A gradient elution with a binary solvent system, for example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

-

Gradient: A typical gradient might start at 60% B, increase to 95% B over a few minutes, hold, and then return to the initial conditions for equilibration.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 24,25-dihydroxyvitamin D2 and its deuterated internal standard need to be optimized on the specific mass spectrometer being used.

-

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP24A1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Pharmacokinetics of 24,25-Dihydroxyergocalciferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂) is a metabolite of vitamin D₂ (ergocalciferol). It is produced from its precursor, 25-hydroxyergocalciferol (25(OH)D₂), through the action of the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1] This enzyme plays a crucial role in vitamin D homeostasis by catalyzing the inactivation of active vitamin D metabolites.[2] While much of the research has focused on the cholecalciferol (vitamin D₃) pathway, understanding the pharmacokinetics of the ergocalciferol (B368823) metabolites is essential for a comprehensive view of vitamin D metabolism, particularly in populations where vitamin D₂ is a primary source of supplementation. This guide provides a detailed overview of the pharmacokinetics of 24,25-dihydroxyvitamin D, drawing primarily on data from its close structural analog, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), due to a lack of direct pharmacokinetic studies on the D₂ form. The metabolic similarities between the D₂ and D₃ forms, particularly concerning CYP24A1-mediated catabolism, will be highlighted.

Core Pharmacokinetic Parameters of 24,25-Dihydroxycholecalciferol

The following tables summarize the key pharmacokinetic parameters of 24,25-dihydroxycholecalciferol in humans following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of 24,25-Dihydroxycholecalciferol Following a Single Intravenous Bolus Injection (25 µg) in Healthy Male Volunteers [5][6]

| Parameter | Mean Value | Standard Deviation (SD) | Units |

| Distribution Phase | |||

| Half-life (t½α) | 3.0 | 0.9 | hours |

| Elimination Phase | |||

| Half-life (t½β) | 8.2 | 2.9 | days |

| Volume of Distribution (Vd) | 0.19 | 0.02 | L/kg |

| Metabolic Clearance | |||

| Metabolic Clearance Rate | 9.2 | 1.5 | L/day |

| Production Rate | 26.4 | 7.2 | µ g/day |

Table 2: Bioavailability of 24,25-Dihydroxycholecalciferol Following Daily Oral Administration (25 µg) in Subjects with Primary Hyperparathyroidism [5][6]

| Parameter | Mean Value | Standard Deviation (SD) | Units |

| Average Plateau Level (Steady State) | 39 | 12 | nmol/L |

| Estimated Oral Bioavailability | ~70 | - | % |

Metabolism and Excretion

The metabolism of 24,25(OH)₂D is primarily a catabolic process aimed at inactivating and eliminating vitamin D metabolites to prevent toxicity.[2]

-

Enzymatic Conversion: 24,25(OH)₂D₂ is formed from 25(OH)D₂ by the enzyme CYP24A1. This enzyme is also responsible for the further metabolism of 1,25-dihydroxyvitamin D (the active form).[1][7]

-

Catabolic Pathways: CYP24A1 initiates a series of hydroxylation reactions, primarily at the C-24 position, leading to the formation of more polar metabolites.[7] For the D₂ form, the initial steps involve hydroxylation at the C24R position, followed by further oxidations.[3][4] The ultimate end-product of this pathway is calcitroic acid, a water-soluble compound that is biologically inactive.[1]

-

Excretion: The polar metabolites of 24,25(OH)₂D are primarily excreted through the bile into the feces.[8] A smaller proportion is excreted in the urine.[8] Studies on radiolabeled 24,25(OH)₂D₃ in humans have shown that after 7 days, approximately 48.8% of the dose is recovered in the feces and about 7.4% in the urine.[8]

Signaling Pathways and Regulation

The production of 24,25-dihydroxyergocalciferol is tightly regulated as part of the overall vitamin D endocrine system. The key regulator is the expression of the CYP24A1 gene.

As depicted in Figure 1, the expression of CYP24A1 is:

-

Induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, through its binding to the vitamin D receptor (VDR). This creates a negative feedback loop to prevent excessive levels of the active hormone.[9][10]

-

Stimulated by Fibroblast Growth Factor 23 (FGF23).[9]

Experimental Protocols

The determination of pharmacokinetic parameters for 24,25-dihydroxyergocalciferol requires robust experimental design and sensitive analytical methods.

Pharmacokinetic Study Design (Human)

A typical experimental workflow for a human pharmacokinetic study of 24,25-dihydroxyvitamin D would involve the following steps:

-

Subject Recruitment and Screening: Healthy volunteers or specific patient populations are recruited. Baseline vitamin D status is often assessed.[5][11]

-

Drug Administration: A precise dose of 24,25-dihydroxyvitamin D is administered, typically either as an intravenous bolus for determining absolute bioavailability and clearance, or orally to assess oral bioavailability.[5][6]

-

Serial Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the concentration-time profile of the compound in plasma or serum.[5][11]

-

Urine and Feces Collection: For excretion studies, urine and feces are collected over a defined period.[8]

-

Sample Preparation: The vitamin D metabolites are extracted from the biological matrix (plasma, urine, etc.), often using liquid-liquid extraction or solid-phase extraction.[12][13]

-

Quantification: The concentration of 24,25-dihydroxyvitamin D and its metabolites is measured using a highly sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][14][15]

-

Pharmacokinetic Analysis: The resulting concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as half-life, volume of distribution, clearance, and bioavailability.[6]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.

-

Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.[12][13]

-

Derivatization: To enhance ionization efficiency, chemical derivatization with reagents like DMEQ-TAD may be employed.[12]

-

Chromatographic Separation: The extracted and derivatized metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a C18 column.[12][14]

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[12][14]

-

Quantification: Isotope-labeled internal standards (e.g., deuterated 24,25(OH)₂D₃) are used to ensure accurate quantification.[14]

Conclusion